molecular formula C6H6N2O5S.H3N<br>C6H9N3O5S B13759979 Ammonium 3-nitrosulphanilate CAS No. 50667-33-9

Ammonium 3-nitrosulphanilate

Cat. No.: B13759979
CAS No.: 50667-33-9
M. Wt: 235.22 g/mol
InChI Key: PMIOTMCKYPQSSD-UHFFFAOYSA-N
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Description

Ammonium 3-nitrosulphanilate, also known as ammonium 4-amino-3-nitrobenzenesulfonate, is a chemical compound with the molecular formula C6H9N3O5S. It is a salt formed from the combination of ammonium and 3-nitrosulphanilate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3-nitrosulphanilate typically involves the nitration of 4-aminobenzenesulfonic acid followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 3-nitrosulphanilate, which is then neutralized to form the ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure the safety and efficiency of the production process. The final product is purified through crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-nitrosulphanilate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ammonium 3-nitrosulphanilate has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium 3-nitrosulphanilate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially leading to antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium 4-nitrobenzenesulfonate
  • Ammonium 3-nitrobenzenesulfonate
  • Ammonium 2-nitrobenzenesulfonate

Uniqueness

Ammonium 3-nitrosulphanilate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

50667-33-9

Molecular Formula

C6H6N2O5S.H3N
C6H9N3O5S

Molecular Weight

235.22 g/mol

IUPAC Name

azanium;4-amino-3-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);1H3

InChI Key

PMIOTMCKYPQSSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+]

Origin of Product

United States

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